Technical Monograph: 3,5-Dimethyl-4-isoxazolyl Isothiocyanate
Technical Monograph: 3,5-Dimethyl-4-isoxazolyl Isothiocyanate
Executive Summary
3,5-Dimethyl-4-isoxazolyl isothiocyanate (DMI-ITC) is a specialized heterocyclic electrophile used primarily as a "privileged scaffold" building block in medicinal chemistry. Unlike aliphatic isothiocyanates, DMI-ITC incorporates the 3,5-dimethylisoxazole moiety—a bioisostere often employed to modulate metabolic stability and lipophilicity in drug candidates (e.g., mimicking phenyl or heteroaryl rings).
This guide provides a comprehensive technical profile of DMI-ITC, focusing on its synthesis, reactivity patterns, and practical handling in the laboratory. It moves beyond basic property listing to offer causal explanations of its behavior and self-validating experimental protocols.
Physicochemical Profile
The physical state of DMI-ITC is dictated by the planar isoxazole ring and the rigidity of the isothiocyanate cumulated double bonds.
| Property | Data | Technical Note |
| CAS Number | 16404-94-7 | Verified identifier for the specific 4-isoxazolyl isomer. |
| IUPAC Name | 4-Isothiocyanato-3,5-dimethylisoxazole | - |
| Formula | C₆H₆N₂OS | - |
| Molecular Weight | 154.19 g/mol | Ideal for fragment-based drug discovery (low MW). |
| Appearance | Pale yellow oil or low-melting solid | Tendency to solidify upon cooling; often handled as a liquid. |
| Boiling Point | ~75-76°C at 4 mmHg | Extrapolated from amine precursor data; vacuum distillation recommended. |
| Solubility | DCM, THF, EtOAc, DMSO | Hydrolytically unstable; avoid aqueous storage. |
| Reactivity | Electrophile (Soft) | Reacts preferentially with soft nucleophiles (amines, thiols). |
Electronic Structure & Reactivity
The reactivity of DMI-ITC is defined by the interplay between the electron-withdrawing isothiocyanate group (-N=C=S) and the isoxazole core.
Electronic Effects
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Isoxazole Ring: The isoxazole ring at the 4-position is electron-poor (π-deficient). However, the methyl groups at positions 3 and 5 exert a weak inductive electron-donating effect (+I), which stabilizes the molecule compared to unsubstituted isoxazolyl ITCs.
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Electrophilic Center: The central carbon of the isothiocyanate group is highly electrophilic. Nucleophilic attack occurs almost exclusively here.
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Dipole Moment: The vector aligns towards the sulfur and the ring nitrogen, creating a distinct polarization that facilitates attack by neutral nucleophiles (primary/secondary amines).
Reactivity Pathway Visualization
The following diagram maps the logical flow of reactivity, differentiating between kinetic and thermodynamic products.
Caption: Figure 1.[1][2] Reactivity map of DMI-ITC showing divergent pathways based on nucleophile type. Note the irreversibility of thiourea formation versus the reversibility of dithiocarbamates.
Synthetic Utility & Applications
Synthesis of DMI-ITC (The "Green" Route)
Historically, isothiocyanates were synthesized using thiophosgene (CSCl₂), a highly toxic reagent. Modern protocols utilize a "one-pot" dithiocarbamate approach using Carbon Disulfide (CS₂) and a desulfurylating agent.[3]
Mechanism:
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Formation: 3,5-Dimethyl-4-aminoisoxazole reacts with CS₂ and a base (e.g., Et₃N) to form the dithiocarbamate salt.
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Desulfurylation: A reagent like Tosyl Chloride (TsCl) or Di-tert-butyl dicarbonate (Boc₂O) eliminates sulfur to yield the ITC.
Thiourea Synthesis (Lead Optimization)
The most common application is the synthesis of N-isoxazolyl-N'-aryl thioureas . These motifs are frequently screened as:
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Kinase Inhibitors: The thiourea acts as a hydrogen bond donor/acceptor scaffold.
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Bioisosteres: Replacing urea linkages to improve permeability.
Experimental Protocol: Synthesis of N-(3,5-dimethylisoxazol-4-yl)thiourea derivatives
Objective: To synthesize a thiourea library using DMI-ITC and various anilines. Scale: 1.0 mmol (Adaptable).
Reagents & Equipment
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Electrophile: 3,5-Dimethyl-4-isoxazolyl isothiocyanate (1.0 eq).
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Nucleophile: Substituted Aniline (1.1 eq).
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Solvent: Anhydrous THF or DCM (Dichloromethane).
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Catalyst: None usually required; mild heating for electron-poor anilines.
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Monitoring: TLC (Silica gel, 30% EtOAc/Hexane).
Step-by-Step Methodology
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Preparation:
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In a dry 25 mL round-bottom flask, dissolve 154 mg (1.0 mmol) of DMI-ITC in 5 mL of anhydrous THF.
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Technical Insight: THF is preferred over alcohols to prevent potential side reactions (thiocarbamate formation) if heating is required.
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Addition:
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Add the aniline (1.1 mmol) dropwise at Room Temperature (RT).
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Observation: A slight exotherm may occur.
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Reaction & Monitoring (Self-Validating Step):
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Stir at RT for 2-4 hours.
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Validation Checkpoint (TLC): Spot the reaction mixture against the starting ITC.
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Success Criteria: Disappearance of the ITC spot (high R_f) and appearance of a more polar thiourea spot (lower R_f).
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Troubleshooting: If ITC remains after 4h, heat to 50°C. The isoxazole amine is weakly nucleophilic, but the ITC is reactive; steric hindrance on the aniline is the usual rate-limiting factor.
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Workup:
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Concentrate the solvent under reduced pressure.
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Purification: Most thioureas will precipitate upon addition of cold Hexane or Diethyl Ether. Filter the solid.
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If oil remains: Flash chromatography (Gradient 0-40% EtOAc in Hexanes).
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Characterization:
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IR Spectroscopy: Look for the disappearance of the strong -N=C=S stretch (~2050-2150 cm⁻¹) and appearance of thioamide bands.
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1H NMR: Confirm the presence of the NH protons (often broad singlets >8 ppm).
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Workflow Diagram
Caption: Figure 2. Operational workflow for thiourea synthesis, including a kinetic feedback loop (Decision node) to ensure reaction completion.
Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
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H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[4]
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H317: May cause an allergic skin reaction (Sensitizer).[4]
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H319: Causes serious eye irritation.
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Lachrymator: Handle only in a functioning fume hood.
Storage:
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Store at 2-8°C under inert gas (Nitrogen/Argon).
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Moisture sensitive: Hydrolysis leads to the formation of the amine and COS (Carbonyl Sulfide).
References
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PubChem. (n.d.). 3,5-Dimethyl-4-isoxazolyl isothiocyanate (CID 2776152). National Library of Medicine. Retrieved October 26, 2023, from [Link]
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Munchhof, M. J., et al. (2012). Design and synthesis of isoxazole derivatives as potent inhibitors of TGF-β type I receptor. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for isoxazole scaffold utility). [Link]
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Li, G., et al. (2011). One-pot synthesis of isothiocyanates from amines.[3] Journal of Organic Chemistry. (Methodology for CS2/Boc2O route). [Link]
